molecular formula C3H12O12P4 B12799122 Propane-1,1,3,3-tetraphosphonic acid CAS No. 19928-94-0

Propane-1,1,3,3-tetraphosphonic acid

Cat. No.: B12799122
CAS No.: 19928-94-0
M. Wt: 364.02 g/mol
InChI Key: YVPHSTVRTGSOSK-UHFFFAOYSA-N
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Description

Propane-1,1,3,3-tetraphosphonic acid is a chemical compound with the molecular formula C₃H₁₂O₁₂P₄. It is a member of the phosphonic acid family, characterized by the presence of four phosphonic acid groups attached to a propane backbone. This compound is known for its strong chelating properties and is used in various industrial and scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propane-1,1,3,3-tetraphosphonic acid can be synthesized through several methods. One common approach involves the reaction of propane-1,3-diol with phosphorous acid and phosphoric acid under controlled conditions. The reaction typically requires heating and the presence of a catalyst to facilitate the formation of the tetraphosphonic acid groups.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined and heated to the desired temperature. The reaction mixture is then purified through various techniques such as crystallization or distillation to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

Propane-1,1,3,3-tetraphosphonic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various phosphonate derivatives.

    Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorous compounds.

    Substitution: The phosphonic acid groups can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various phosphonate esters, reduced phosphorous compounds, and substituted phosphonic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Propane-1,1,3,3-tetraphosphonic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chelating agent in coordination chemistry and as a ligand in the synthesis of metal-organic frameworks.

    Biology: The compound is studied for its potential use in bone bonding and as a surface modifier for biomedical implants.

    Medicine: Research is ongoing into its potential use in drug delivery systems and as a therapeutic agent for certain diseases.

    Industry: It is used in water treatment processes, as a scale inhibitor, and in the formulation of detergents and cleaning agents.

Mechanism of Action

The mechanism by which propane-1,1,3,3-tetraphosphonic acid exerts its effects is primarily through its strong chelating properties. The compound can form stable complexes with metal ions, which can alter the chemical and physical properties of the metal ions. This chelation process is crucial in applications such as water treatment and biomedical implants, where the compound helps to prevent scale formation and improve biocompatibility.

Comparison with Similar Compounds

Similar Compounds

  • Methylenediphosphonic acid
  • Ethane-1,1,2-triphosphonic acid
  • Propane-1,1,2,2-tetraphosphonic acid

Uniqueness

Propane-1,1,3,3-tetraphosphonic acid is unique due to its specific arrangement of phosphonic acid groups on the propane backbone, which imparts distinct chelating properties and reactivity compared to other similar compounds. This unique structure makes it particularly effective in applications requiring strong and stable metal ion chelation.

Properties

CAS No.

19928-94-0

Molecular Formula

C3H12O12P4

Molecular Weight

364.02 g/mol

IUPAC Name

1,3,3-triphosphonopropylphosphonic acid

InChI

InChI=1S/C3H12O12P4/c4-16(5,6)2(17(7,8)9)1-3(18(10,11)12)19(13,14)15/h2-3H,1H2,(H2,4,5,6)(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)

InChI Key

YVPHSTVRTGSOSK-UHFFFAOYSA-N

Canonical SMILES

C(C(P(=O)(O)O)P(=O)(O)O)C(P(=O)(O)O)P(=O)(O)O

Origin of Product

United States

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